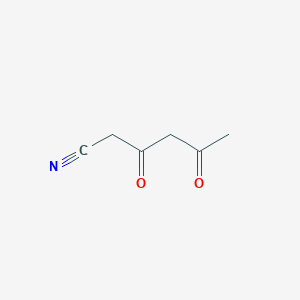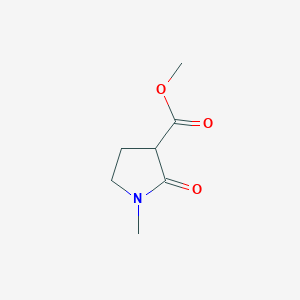![molecular formula C10H15NO4 B040741 5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one CAS No. 115372-96-8](/img/structure/B40741.png)
5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one, also known as Tropone Oxazoline, is a chemical compound that has been used in scientific research for various applications.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one Oxazoline is not fully understood, but it is believed to act as a chiral auxiliary in asymmetric synthesis and as a ligand for metal catalysts. It has also been shown to have antimicrobial properties and to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound Oxazoline has been shown to have various biochemical and physiological effects, including antimicrobial activity, inhibition of cancer cell growth, and the ability to act as a chiral auxiliary in asymmetric synthesis. It has also been found to have low toxicity levels and is considered safe for use in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one Oxazoline in lab experiments is its versatility. It can be used for various applications, including as a ligand for metal catalysts and as a building block for the synthesis of other compounds. However, one limitation of using this compound Oxazoline is that it can be difficult to synthesize and purify, which can make it challenging to obtain high yields of the compound.
Future Directions
There are many potential future directions for the use of 5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one Oxazoline in scientific research. One area of interest is the development of new drugs and pharmaceuticals that utilize this compound Oxazoline as a building block. Another area of interest is the use of this compound Oxazoline as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new methods for synthesizing chiral compounds. Overall, this compound Oxazoline has many potential applications in scientific research, and further studies are needed to fully understand its mechanism of action and potential uses.
Synthesis Methods
The synthesis of 5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one Oxazoline involves the reaction of tropone with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate and acetic anhydride to yield this compound Oxazoline. This synthesis method has been reported in various research papers and has been found to be effective in producing high yields of the compound.
Scientific Research Applications
5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one Oxazoline has been used in scientific research for various applications, including as a ligand for metal catalysts, as a chiral auxiliary in asymmetric synthesis, and as a building block for the synthesis of other compounds. It has also been used in the development of new drugs and pharmaceuticals.
Properties
| 115372-96-8 | |
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one |
InChI |
InChI=1S/C10H15NO4/c1-2-13-8-10(6-4-3-5-7-10)14-9(12)15-11-8/h2-7H2,1H3 |
InChI Key |
XTIVBLYUBNIFSN-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=O)OC12CCCCC2 |
Canonical SMILES |
CCOC1=NOC(=O)OC12CCCCC2 |
synonyms |
1,3-Dioxa-4-azaspiro[5.5]undec-4-en-2-one,5-ethoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)





![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)

![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)




